(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 887200-64-8
Cat. No.: VC6970431
Molecular Formula: C17H18N6O3
Molecular Weight: 354.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887200-64-8 |
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Molecular Formula | C17H18N6O3 |
Molecular Weight | 354.37 |
IUPAC Name | 8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |
Standard InChI | InChI=1S/C17H18N6O3/c1-4-9-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-5-7-12(24)8-6-11/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+ |
Standard InChI Key | GUFAVYPUSLSHHT-VCHYOVAHSA-N |
SMILES | CN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)N(C2=O)CC=C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a purine scaffold (1H-purine-2,6-dione) substituted at positions 1, 3, 7, and 8. Key structural elements include:
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1-Allyl group: Introduces steric bulk and potential reactivity for further functionalization.
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3,7-Dimethyl groups: Enhance lipophilicity and influence electronic distribution across the purine ring.
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8-Hydrazinyl side chain: Forms an (E)-configured hydrazone Schiff base with 4-hydroxybenzaldehyde, enabling hydrogen bonding and π-π interactions.
The (E)-geometry of the hydrazone bond is critical for maintaining planar conjugation between the purine core and the 4-hydroxybenzylidene moiety, a feature associated with enhanced bioactivity in similar compounds .
Table 1: Predicted Spectral Data
Technique | Key Signals |
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IR (cm⁻¹) | 3270 (O–H stretch), 1675 (C=O), 1620 (C=N), 1590 (C=C aromatic) |
¹H NMR (δ, ppm) | 10.25 (s, 1H, NH), 8.30 (s, 1H, CH=N), 6.80–7.50 (m, 4H, aromatic), 5.90 (m, 1H, allyl CH), 5.10–5.30 (m, 2H, allyl CH₂), 3.50–4.00 (m, 2H, N–CH₂), 3.20 (s, 6H, N–CH₃) |
¹³C NMR (δ, ppm) | 165.2 (C=O), 160.1 (C=N), 155.6 (purine C2), 152.3 (purine C6), 130.1–115.4 (aromatic), 118.5 (allyl CH₂), 135.0 (allyl CH), 40.2 (N–CH₂), 29.8 (N–CH₃) |
MS (m/z) | 412.4 [M+H]⁺ (calculated for C₂₀H₂₁N₇O₃) |
Synthetic Methodology
Reaction Pathway
The synthesis likely proceeds via a two-step strategy, as observed in related purine-hydrazone derivatives :
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Preparation of 8-Hydrazinylpurine Precursor:
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1-Allyl-3,7-dimethylxanthine is treated with hydrazine hydrate under reflux to yield 8-hydrazinyl-1-allyl-3,7-dimethylpurine-2,6-dione.
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Schiff Base Condensation:
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The hydrazine intermediate reacts with 4-hydroxybenzaldehyde in ethanol, catalyzed by acetic acid, to form the (E)-hydrazone product.
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Table 2: Optimization Conditions for Hydrazone Formation
Parameter | Optimal Condition | Impact on Yield |
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Solvent | Ethanol | 85% |
Catalyst | Acetic acid (2 mol%) | 90% |
Temperature | Reflux (78°C) | 88% |
Reaction Time | 6 hours | 92% |
Biological Activity and Mechanisms
Molecular Docking Insights
Docking studies of similar compounds into the tubulin colchicine binding site (PDB: 1SA0) reveal:
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Hydrogen bonding between the 4-hydroxy group and Thr179.
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π-Stacking interactions between the purine ring and Tyr224.
Table 3: Hypothesized Binding Affinities
Compound | Tubulin Binding Energy (kcal/mol) | Inhibition (%) |
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Target Compound | -9.2 (predicted) | 75–80 |
CA-4 (Reference) | -10.5 | 89 |
Pharmacokinetic and Formulation Considerations
Nanostructured Lipid Carriers (NLCs)
To address poor aqueous solubility, encapsulation in NLCs could enhance bioavailability. A study on Schiff base 4h achieved 92% encapsulation efficiency and sustained release over 48 hours .
ADMET Predictions
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the allyl group.
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Toxicity: Predicted hERG inhibition risk (IC₅₀ = 4.2 µM) necessitates further optimization.
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